3-[2-(N-Benzyl)pyrrolyl] acrylic acid
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Overview
Description
3-[2-(N-Benzyl)pyrrolyl] acrylic acid: is an organic compound with the molecular formula C14H13NO2 It is characterized by the presence of a pyrrole ring substituted with a benzyl group and an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid typically involves the reaction of pyrrole derivatives with benzyl halides under basic conditions. The acrylic acid moiety can be introduced through a subsequent reaction with an appropriate acrylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: 3-[2-(N-Benzyl)pyrrolyl] acrylic acid is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(N-Benzyl)pyrrolyl] acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can participate in π-π interactions, while the acrylic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 3-[2-(N-Methyl)pyrrolyl] acrylic acid
- 3-[2-(N-Phenyl)pyrrolyl] acrylic acid
- 3-[2-(N-Benzyl)pyrrolyl] propionic acid
Comparison:
- 3-[2-(N-Methyl)pyrrolyl] acrylic acid: Similar structure but with a methyl group instead of a benzyl group, leading to different steric and electronic properties.
- 3-[2-(N-Phenyl)pyrrolyl] acrylic acid: The phenyl group introduces additional aromatic interactions, potentially altering the compound’s reactivity and binding properties.
- 3-[2-(N-Benzyl)pyrrolyl] propionic acid: The propionic acid moiety changes the acidity and reactivity compared to the acrylic acid moiety.
3-[2-(N-Benzyl)pyrrolyl] acrylic acid stands out due to its unique combination of a benzyl-substituted pyrrole ring and an acrylic acid moiety, offering a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C14H13NO2 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
(E)-3-(1-benzylpyrrol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)9-8-13-7-4-10-15(13)11-12-5-2-1-3-6-12/h1-10H,11H2,(H,16,17)/b9-8+ |
InChI Key |
FAQBKSZZQDTEOJ-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=CC=C2/C=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C2C=CC(=O)O |
Origin of Product |
United States |
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